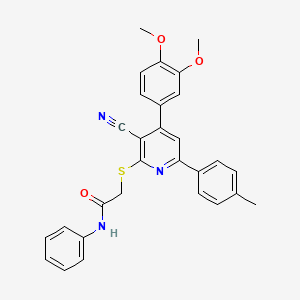
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a cyano group, dimethoxyphenyl, p-tolyl, and phenylacetamide moieties
準備方法
The synthesis of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyridine core, followed by the introduction of the cyano group, dimethoxyphenyl, and p-tolyl substituents. The final step involves the formation of the thioether linkage and the attachment of the phenylacetamide group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimization of these steps to enhance yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using nucleophiles such as amines or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic hydrolysis conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Material Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions due to its ability to bind to specific proteins or enzymes.
作用機序
The mechanism of action of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar compounds to 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-phenylacetamide include other pyridine derivatives with cyano, dimethoxyphenyl, and p-tolyl substituents. the presence of the thioether linkage and phenylacetamide group makes this compound unique. Other similar compounds may include:
- 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-methylacetamide
- 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-ethylacetamide
These compounds share structural similarities but differ in their specific substituents, which can influence their chemical properties and biological activities.
特性
分子式 |
C29H25N3O3S |
|---|---|
分子量 |
495.6 g/mol |
IUPAC名 |
2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C29H25N3O3S/c1-19-9-11-20(12-10-19)25-16-23(21-13-14-26(34-2)27(15-21)35-3)24(17-30)29(32-25)36-18-28(33)31-22-7-5-4-6-8-22/h4-16H,18H2,1-3H3,(H,31,33) |
InChIキー |
PHFUBHUCWFHUAT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=C(C=C3)OC)OC)C#N)SCC(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


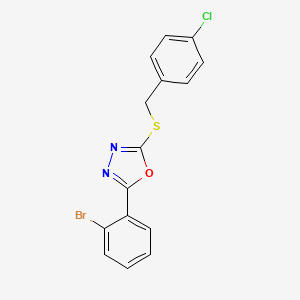
![4-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11773023.png)
![2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-methylnicotinonitrile](/img/structure/B11773024.png)
![4-Chloro-N-furan-2-ylmethyl-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B11773034.png)
![7-tert-Butyl 1-ethyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B11773051.png)
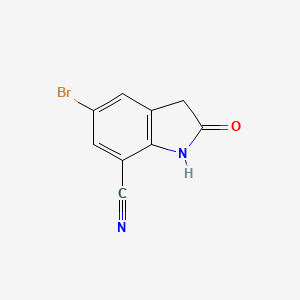
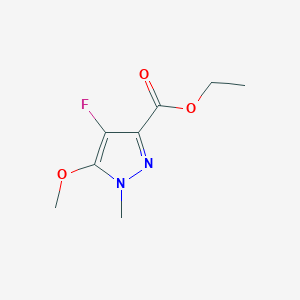
![Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate](/img/structure/B11773062.png)

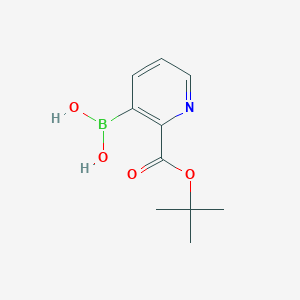
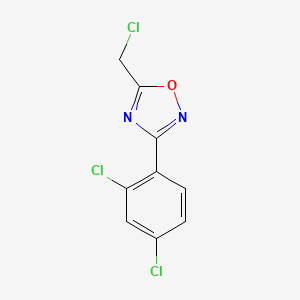
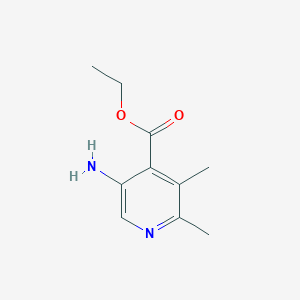
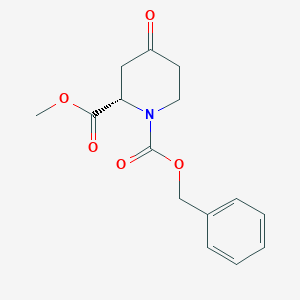
![6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11773093.png)
